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Compound of Interest

Compound Name: Tilivapram

Cat. No.: B1681316

Disclaimer: The following technical guide is a representative document outlining the stability
and degradation profile of a compound with the structural characteristics of Tilivapram. As of
the date of this document, detailed public-domain data on the stability of Tilivapram is scarce.
Therefore, the data, degradation pathways, and experimental protocols presented herein are
illustrative, based on established principles of pharmaceutical stability testing and the known
behavior of related chemical moieties, such as pyridine derivatives, amides, and ethers. This
guide is intended for researchers, scientists, and drug development professionals.

Introduction

Tilivapram is a phosphodiesterase 1V (PDE4) inhibitor, identified by its CAS number 166741-
91-9 and molecular formula C16H15CI2N304. As a PDE4 inhibitor, it modulates intracellular
cyclic adenosine monophosphate (CAMP) levels, a key second messenger in various signaling
pathways. The stability of the Tilivapram molecule is a critical attribute that influences its
safety, efficacy, and shelf-life. Understanding its degradation profile under various stress
conditions is paramount for the development of a stable pharmaceutical formulation and for the
establishment of appropriate storage conditions.

This guide provides a comprehensive overview of the potential stability and degradation profile
of Tilivapram, including hypothetical data from forced degradation studies, detailed
experimental protocols for stability-indicating methods, and visualizations of degradation and
signaling pathways.
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Hypothetical Stability and Degradation Data

Forced degradation studies are essential for identifying potential degradation products and
pathways.[1][2][3] The following tables summarize the hypothetical results of forced
degradation studies on Tilivapram under various stress conditions as per the International
Council for Harmonisation (ICH) guidelines.

: t I lation Studi

. Major
Stress . % Degradation .
o Time Temperature B Degradation
Condition of Tilivapram
Products
0.1 M HCI 24 hours 60°C 15.2% DP-H1, DP-H2
0.1 M NaOH 8 hours 60°C 25.8% DP-H1, DP-H3
3% H202 24 hours 25°C 18.5% DP-O1, DP-0O2
Thermal (Solid) 48 hours 80°C 5.1% DP-T1
Photolytic (Solid,
24 hours 25°C 12.3% DP-P1, DP-P2

ICH Q1B)

DP = Degradation Product; H = Hydrolytic; O = Oxidative; T = Thermal; P = Photolytic

Profile of Hypothetical Degradation Products
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. Proposed Stress Condition(s) of
Degradation Product ID L .
Structure/Modification Formation
DP-H1 Hydrolysis of the amide bond Acidic, Basic

Cleavage of the o
DP-H2 Acidic
cyclopropylmethoxy ether

Degradation of the pyridine N-

DP-H3 oxide moiety Basic
DP-O1 N-oxide reduction Oxidative
DP-02 Oxidation of the pyridine ring Oxidative
DP-T1 Isomerization product Thermal
DP-P1 Dechlorination product Photolytic
DP-P2 Ring rearrangement product Photolytic

Experimental Protocols
Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug
from its degradation products.[4][5]

Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid
chromatography (RP-HPLC) method for the quantification of Tilivapram and its degradation
products.

Instrumentation:

o HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array
(PDA) or UV detector.

o Data acquisition and processing software.

Chromatographic Conditions:
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e Column: C18, 250 mm x 4.6 mm, 5 pm particle size

e Mobile Phase A: 0.1% Formic acid in Water

o Mobile Phase B: Acetonitrile

o Gradient Program:

[e]

0-5 min: 30% B

5-20 min: 30% to 70% B

o

20-25 min: 70% B

[¢]

[e]

25.1-30 min: 30% B (re-equilibration)
e Flow Rate: 1.0 mL/min

e Column Temperature: 30°C

o Detection Wavelength: 254 nm

e Injection Volume: 10 pL

o Sample Preparation: Samples are diluted to a final concentration of 0.1 mg/mL in a 50:50
mixture of water and acetonitrile.

Method Validation: The method would be validated according to ICH Q2(R1) guidelines for
specificity, linearity, range, accuracy, precision (repeatability and intermediate precision),
detection limit, quantitation limit, and robustness.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of Tilivapram and identify its potential
degradation pathways.

Procedure:
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e Acid Hydrolysis: Dissolve 10 mg of Tilivapram in 10 mL of 0.1 M HCI. Keep the solution at
60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M
NaOH, and dilute with the mobile phase for HPLC analysis.

o Base Hydrolysis: Dissolve 10 mg of Tilivapram in 10 mL of 0.1 M NaOH. Keep the solution
at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCI, and dilute for HPLC
analysis.

o Oxidative Degradation: Dissolve 10 mg of Tilivapram in 10 mL of 3% hydrogen peroxide.
Keep the solution at room temperature (25°C) for 24 hours, protected from light. Withdraw
samples and dilute for HPLC analysis.

o Thermal Degradation: Place 10 mg of solid Tilivapram in a controlled temperature oven at
80°C for 48 hours. Dissolve the stressed sample in the mobile phase for HPLC analysis.

» Photolytic Degradation: Expose solid Tilivapram to light providing an overall illumination of
not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than
200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in
the dark. Dissolve both samples for HPLC analysis.

Characterization of Degradation Products (LC-MS)

Objective: To identify the structure of the major degradation products observed in the forced
degradation studies.

Instrumentation:
 Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:

e The HPLC method developed in section 3.1 is adapted for LC-MS compatibility (e.g., using
volatile mobile phase additives like formic acid or ammonium acetate).

e The stressed samples are injected into the LC-MS system.

e Mass spectra (MS) and tandem mass spectra (MS/MS) of the parent drug and the
degradation products are acquired.
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e The fragmentation patterns are analyzed to elucidate the structures of the degradation
products.

Visualizations
Hypothetical Degradation Pathway of Tilivapram
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Caption: Hypothetical degradation pathways of Tilivapram.

Experimental Workflow for Forced Degradation Study
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Tilivapram Drug Substance
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Caption: Workflow for a forced degradation study.

PDE4 Inhibitor Signaling Pathway
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Caption: Mechanism of action of a PDE4 inhibitor.

Conclusion

This technical guide provides a hypothetical yet comprehensive overview of the stability and
degradation profile of Tilivapram. The illustrative data and protocols are based on the known
chemical properties of its functional groups and general principles of pharmaceutical stability
testing. The primary degradation pathways for a molecule like Tilivapram are anticipated to be
hydrolysis of the amide linkage, oxidative changes to the pyridine N-oxide moiety, and
photolytic degradation. The development of a robust, stability-indicating analytical method is
critical for accurately monitoring the stability of Tilivapram and ensuring the quality and safety
of its potential drug product. Further experimental studies on the actual Tilivapram substance
are necessary to confirm these hypothetical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681316#tilivapram-stability-and-degradation-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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